molecular formula C17H14ClNO3 B5060079 N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide

N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide

Cat. No. B5060079
M. Wt: 315.7 g/mol
InChI Key: LPMALURGKRATDC-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide, also known as BCOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anticancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, this compound has been investigated for its potential use as a pesticide. In material science, this compound has been studied for its potential use in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of certain cancer cell lines. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use as a drug delivery system.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications in various fields. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research on N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide. One area of research is to further investigate its mechanism of action and optimize its use in medicine and agriculture. Another area of research is to explore its potential use in material science and nanotechnology. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

N-benzyl-4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with benzylamine to form N-benzyl-4-chlorobenzylamine. This intermediate compound is then reacted with 2-hydroxy-4-oxo-2-butenamide to produce this compound.

properties

IUPAC Name

(Z)-N-benzyl-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-8-6-13(7-9-14)15(20)10-16(21)17(22)19-11-12-4-2-1-3-5-12/h1-10,20H,11H2,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMALURGKRATDC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Cl)\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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